5,6Beta-Dihydro PGI2

Descripción general

Descripción

5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring. Prostaglandins are biologically active compounds that play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Further reduction of the compound can lead to the formation of more saturated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

5,6Beta-Dihydro PGI2 has been extensively studied for its biological activity and potential therapeutic applications. Some of its key applications include:

Cardiovascular Research: The compound is a potent vasodilator and inhibitor of platelet aggregation, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension and thrombosis.

Inflammation and Pain Management: Due to its anti-inflammatory properties, this compound is studied for its potential use in managing inflammatory conditions and pain.

Pharmaceutical Development: This compound and its analogs are explored for their potential as therapeutic agents in various pharmaceutical formulations.

Mecanismo De Acción

5,6Beta-Dihydro PGI2 exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP). This leads to various cellular responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .

The compound also interacts with other molecular targets and pathways, such as the inhibition of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. This dual action helps maintain cardiovascular homeostasis and prevents the formation of blood clots .

Comparación Con Compuestos Similares

Similar Compounds

Prostacyclin (PGI2): The parent compound of 5,6Beta-Dihydro PGI2, known for its potent vasodilatory and anti-platelet aggregation properties.

6-Keto-Prostaglandin F1α: A metabolite of prostacyclin with similar but less potent biological activities.

Prostaglandin E1 (PGE1): Another prostaglandin analog with vasodilatory and anti-inflammatory properties.

Uniqueness

This compound is unique due to its enhanced stability compared to prostacyclin (PGI2). The hydrogenation of the double bond in prostacyclin results in a more stable compound that retains the biological activities of the parent compound. This makes this compound a valuable compound for therapeutic applications where stability is crucial .

Actividad Biológica

5,6Beta-Dihydro PGI2 (Prostacyclin) is a significant prostanoid with various biological activities, particularly in cardiovascular and inflammatory processes. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a critical factor in maintaining vascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in disease models.

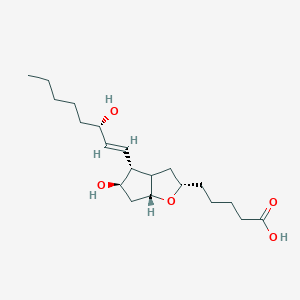

This compound has the molecular formula and is structurally characterized by the presence of a cyclopentane ring and a double bond between carbons 5 and 6. This unique structure contributes to its biological activity as a prostanoid.

The primary receptor for PGI2 is the IP receptor, a G-protein-coupled receptor that activates adenylate cyclase upon binding. This activation leads to an increase in intracellular cyclic AMP (cAMP), which subsequently activates protein kinase A (PKA). The downstream effects include:

- Smooth Muscle Relaxation : Enhanced cAMP levels lead to relaxation of vascular smooth muscle.

- Inhibition of Platelet Aggregation : By increasing cAMP in platelets, PGI2 effectively inhibits their aggregation, reducing thrombus formation.

- Modulation of Inflammatory Responses : PGI2 plays a role in regulating immune cell functions, influencing cytokine production and migration of leukocytes.

Cardiovascular Health

PGI2 is crucial for cardiovascular function due to its vasodilatory properties. It helps regulate blood pressure and blood flow by relaxing vascular smooth muscle. Studies have shown that administration of PGI2 can reduce pulmonary arterial pressure and improve cardiac output in various animal models .

Inflammatory Response

Research indicates that PGI2 has significant anti-inflammatory effects. For instance, in models of allergic inflammation, such as ovalbumin-induced airway inflammation in mice, PGI2 administration resulted in decreased pulmonary inflammation and reduced airway hyperresponsiveness . This suggests that PGI2 may serve as a protective agent against inflammatory lung diseases.

Case Studies

- Asthma Model : In a study involving DO11.10 transgenic mice sensitized to ovalbumin, treatment with PGI2 led to significantly reduced Th2 cell infiltration and cytokine production in the lungs. This highlights the potential therapeutic role of PGI2 in managing allergic asthma .

- Acute Lung Injury : A mouse model overexpressing PGIS (the enzyme responsible for converting prostaglandin H2 to PGI2) showed decreased mortality and lung injury following bleomycin administration. The protective effects were attributed to enhanced antioxidant responses mediated by PGI2 .

- Diabetes Model : In pancreatic beta-cell studies, increased expression of PGIS was linked to protection against cytokine-induced toxicity. This suggests that enhancing PGI2 levels could be beneficial in preventing beta-cell apoptosis during inflammatory conditions associated with diabetes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other prostanoids:

| Biological Activity | This compound | PGE2 | TXA2 |

|---|---|---|---|

| Vasodilation | Strong | Moderate | Weak |

| Platelet Aggregation | Inhibition | Stimulation | Strong |

| Anti-inflammatory Action | Significant | Moderate | None |

| Smooth Muscle Relaxation | Strong | Moderate | None |

Propiedades

IUPAC Name |

5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJADQDXZYFCVHV-CBIPHORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.